4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers
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Overview
Description
4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers is a research chemical belonging to the arylcyclohexylamine class. This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxycyclobutyl group. It is primarily used in scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers involves several steps. One common method includes the reaction of 3-methoxycyclobutanone with piperidine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of fibrotic diseases and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. It is known to inhibit the phosphorylation of Smad2/3, which plays a role in the regulation of cellular processes such as proliferation and differentiation . Additionally, it may interact with other signaling pathways, including the MAPK p38 pathway .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperidine: A related compound with a similar piperidine ring structure but different substituents.
4-chloropiperidine: Another similar compound with a chlorine substituent on the piperidine ring.
Methoxetamine: A compound belonging to the same arylcyclohexylamine class.
Uniqueness
4-(3-methoxycyclobutyl)piperidinehydrochloride,Mixtureofdiastereomers is unique due to its specific methoxycyclobutyl substitution, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-methoxycyclobutyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-10-6-9(7-10)8-2-4-11-5-3-8;/h8-11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLHVSXOWAOPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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